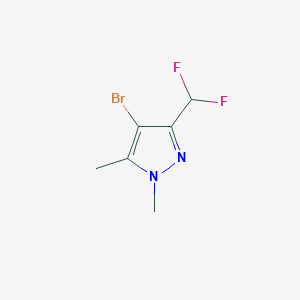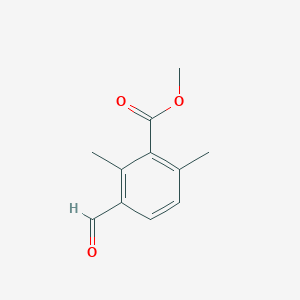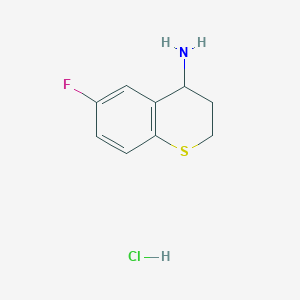![molecular formula C17H8Cl2F3N3 B2645715 2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile CAS No. 478046-50-3](/img/structure/B2645715.png)
2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . For instance, POCl3 was added dropwise to an ice-cold stirred solution of hydrazone in dry DMF, and the reaction mixture was allowed to attain room temperature and then heated at 80 °C for 4 hours .Molecular Structure Analysis
The molecular structure of similar compounds, such as 6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-ol, has been reported . The InChI code for this compound is 1S/C9H3Cl2F3N2O/c10-3-1-5-6 (2-4 (3)11)16-8 (17)7 (15-5)9 (12,13)14/h1-2H, (H,16,17) .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Quinoxaline derivatives have been synthesized through microwave-assisted reactions, demonstrating high yields and efficient processes. This method highlights an unusual extrusion of phenylacetonitrile molecules, starting from indoles and nitroolefins (Aksenov et al., 2022).
- Another study focused on creating a wide range of 2-substituted 3-(trifluoromethyl)quinoxalines, including novel amino, bromo, chloro, and other derivatives, expanding the utility and applications of quinoxaline compounds in various fields (Didenko et al., 2015).
Biological and Pesticidal Activities
- Quinoxaline derivatives have been investigated for their pesticidal activities. Several novel compounds exhibited herbicidal, fungicidal, and insecticidal activities, with some showing potential as broad-spectrum fungicides against plant pathogens. This study emphasizes the potential of quinoxaline derivatives in agricultural applications (Liu et al., 2020).
Materials Science Applications
- Research into the optical and photovoltaic properties of quinoxaline derivatives has shown promising results for their use in organic–inorganic photodiode fabrication. These compounds exhibit significant photovoltaic properties, demonstrating their potential in the development of efficient photodiodes (Zeyada et al., 2016).
Theoretical and Computational Studies
- Theoretical studies on quinoxaline derivatives, including DFT and TD-DFT calculations, have provided insights into their molecular structure, spectroscopic characterization, and potential as corrosion inhibitors. This research underlines the importance of computational methods in understanding the properties and applications of chemical compounds (Wazzan et al., 2016).
Eigenschaften
IUPAC Name |
2-[6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl2F3N3/c18-11-6-13-14(7-12(11)19)25-16(17(20,21)22)15(24-13)10(8-23)9-4-2-1-3-5-9/h1-7,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMZOHBYSQKRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-4,4-dimethyl-3-oxo-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methylidene)pentanenitrile](/img/structure/B2645632.png)
![N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2-methylquinolin-4-yl)ethanediamide](/img/structure/B2645633.png)

![N-[(naphthalen-1-yl)methyl]-3-[(pyrazin-2-yl)amino]pyrrolidine-1-carboxamide](/img/structure/B2645637.png)


![1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazol-5-ol](/img/structure/B2645644.png)
![2-chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2645645.png)



![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2645652.png)


